molecular formula C8H5F2NO3 B12853475 2,2-Difluoro-2-nitro-1-phenylethan-1-one CAS No. 33128-13-1

2,2-Difluoro-2-nitro-1-phenylethan-1-one

Cat. No.: B12853475
CAS No.: 33128-13-1
M. Wt: 201.13 g/mol
InChI Key: XKYKMZZFTXIGHZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-nitro-1-phenylethanone is an organic compound with the molecular formula C8H5F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-nitro-1-phenylethanone typically involves the introduction of fluorine and nitro groups onto a phenylethanone precursor. One common method involves the nitration of 2,2-difluoro-1-phenylethanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 2,2-difluoro-2-nitro-1-phenylethanone may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-nitro-1-phenylethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Reduction: 2,2-Difluoro-2-amino-1-phenylethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2,2-Difluoro-2-nitro-1-phenylethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated and nitro-substituted compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro groups.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-nitro-1-phenylethanone depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-iodo-1-phenylethanone: Similar structure but with an iodine atom instead of a nitro group.

    2-Chloro-2,2-difluoroacetophenone: Contains a chlorine atom instead of a nitro group.

    2,2-Difluoro-1-phenylethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2,2-Difluoro-2-nitro-1-phenylethanone is unique due to the combination of fluorine and nitro groups, which impart distinct chemical and physical properties. The presence of these groups can enhance the compound’s reactivity, stability, and potential for forming hydrogen bonds, making it valuable in various research and industrial applications.

Properties

CAS No.

33128-13-1

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

2,2-difluoro-2-nitro-1-phenylethanone

InChI

InChI=1S/C8H5F2NO3/c9-8(10,11(13)14)7(12)6-4-2-1-3-5-6/h1-5H

InChI Key

XKYKMZZFTXIGHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C([N+](=O)[O-])(F)F

Origin of Product

United States

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